3-(4-methylphenyl)-N-phenylpropanamide
Overview
Description
"3-(4-methylphenyl)-N-phenylpropanamide" is a chemical compound that could be of interest in various fields of chemistry and pharmacology due to its unique structure. This structure suggests potential applications and behaviors in chemical reactions, given its aromatic and amide functional groups. Similar compounds have been studied for their reactivity, molecular structure, and potential applications in creating heterocyclic compounds and medicinal chemistry.
Synthesis Analysis
The synthesis of similar amide compounds often involves acylation reactions where an acid chloride reacts with an amine. For compounds like "this compound", this might involve the reaction between 4-methylbenzoyl chloride and aniline under basic conditions to form the amide linkage (Gomaa & Ali, 2020). These reactions are pivotal in pharmaceutical synthesis, providing pathways to diverse medicinal compounds.
Molecular Structure Analysis
The molecular structure of "this compound" would feature an aromatic ring (phenyl group) attached to a propanamide chain, with a methyl substituent on the aromatic ring. This structure is similar to other aromatic compounds studied for their ability to form stable structures through hydrogen bonding and π-π interactions, contributing to their physical and chemical properties (Cantekin, de Greef, & Palmans, 2012).
Chemical Reactions and Properties
The amide bond in "this compound" contributes to its chemical stability and reactivity. Amides are generally stable compounds resistant to hydrolysis, which could make this compound valuable in applications requiring chemical resilience. However, under specific conditions, such as in the presence of strong acids or bases, amides can be hydrolyzed to their corresponding amines and carboxylic acids (Roy, 2021).
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, 3- { [ (4-methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate, has been found to target Lanosterol 14-alpha demethylase in Mycobacterium tuberculosis .
Biochemical Pathways
For instance, a study found that a series of 2- (4-methylsulfonylphenyl) indole derivatives exhibited antimicrobial and anti-inflammatory activities, suggesting that they may affect pathways related to these biological processes .
Safety and Hazards
properties
IUPAC Name |
3-(4-methylphenyl)-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-12-16(18)17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQHXUQPXOQQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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